molecular formula C9H10N2O3 B3350151 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 25808-66-6

5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3350151
CAS No.: 25808-66-6
M. Wt: 194.19 g/mol
InChI Key: JIDWHIQOTSFCJR-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of two methoxy groups at the 5th and 6th positions of the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 4,5-dimethoxy-o-phenylenediamine with urea under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazoles .

Scientific Research Applications

Chemistry: In chemistry, 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds .

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .

Properties

IUPAC Name

5,6-dimethoxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-13-7-3-5-6(4-8(7)14-2)11-9(12)10-5/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDWHIQOTSFCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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